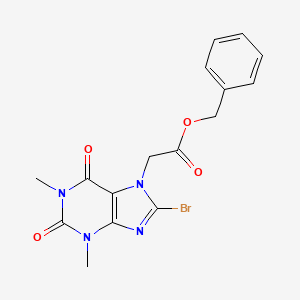

benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Description

Properties

IUPAC Name |

benzyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O4/c1-19-13-12(14(23)20(2)16(19)24)21(15(17)18-13)8-11(22)25-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNYAZQFWIXZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically involves multiple steps. One common synthetic route includes the bromination of 1,3-dimethylxanthine followed by esterification with benzyl acetate . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.

Scientific Research Applications

Pharmacological Properties

Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate has been evaluated for various pharmacological activities:

Analgesic Activity

Research indicates that derivatives of 8-bromo-1,3-dimethyl-2,6-dioxopurine exhibit significant analgesic properties. In behavioral models, some compounds derived from this structure were found to be up to 36 times more effective than acetylsalicylic acid (ASA), a common analgesic . The mechanism appears to involve peripheral pathways rather than central nervous system interactions, suggesting potential for treating pain with fewer side effects.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In studies involving rat plasma, selected derivatives suppressed the release of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses . This suggests that benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate could be beneficial in developing anti-inflammatory drugs.

Synthesis and Derivatives

The synthesis of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves several steps starting from 8-bromo-1,3-dimethylpurine derivatives. The general procedure includes:

- Formation of Acetic Acid Derivatives : The initial step involves reacting 8-bromo derivatives with acetic acid or its derivatives to introduce the benzyl group effectively.

- Hydrazone Formation : Subsequent reactions with hydrazine hydrate lead to the formation of hydrazone derivatives which are crucial for enhancing biological activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate and its derivatives:

Study on Analgesic Properties

In a controlled study involving various compounds derived from the purine structure:

- Compounds tested : 10 and 12 showed the most potent analgesic effects.

- Methodology : The writhing syndrome test was utilized to assess pain relief efficacy.

- Findings : The compounds exhibited significant analgesic activity compared to standard treatments .

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory potential:

Mechanism of Action

The mechanism of action of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves its interaction with purine receptors and enzymes. The bromine atom and ester group play crucial roles in binding to the active sites of these biological targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Key Observations :

- TRPA1 antagonists (e.g., HC-030031) lack bromine, favoring hydrophobic acetamide groups for channel blockade .

PDE Inhibition

The target compound and its analogues (e.g., 832, 869) exhibit PDE inhibitory activity, likely due to the conserved xanthine core. However, substituents modulate potency:

TRPA1 Antagonism

- HC-030031 and CHEM-5861528 block TRPA1 with IC₅₀ values of 4–10 µM, critical for pain and inflammation modulation. Their acetamide side chains interact with hydrophobic pockets in the channel, a feature absent in the target compound .

Physicochemical Properties

*Estimated based on structural analogs.

Key Insights :

- The benzyl ester in the target compound likely reduces aqueous solubility, necessitating formulation adjustments for in vivo use.

- Hydrazide (Compound 832) and acetamide (HC-030031) derivatives exhibit better solubility profiles, enhancing bioavailability .

Biological Activity

Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological effects of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is , with a molecular weight of approximately 406.24 g/mol. It features a purine core structure that is modified with a bromine atom and an acetate moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate. For instance:

- In vitro studies demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, compounds with similar structures showed significant activity against melanoma and breast cancer cell lines .

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated:

- Antibacterial and antifungal tests revealed that related purine derivatives exhibit activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Anti-inflammatory Properties

Inflammation-related pathways are also influenced by benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate:

- In vitro assays indicated that this compound can modulate inflammatory cytokines and may serve as a potential anti-inflammatory agent .

Case Studies

Several research studies have documented the synthesis and biological evaluation of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate:

- Synthesis and Characterization : A study synthesized this compound using a multi-step reaction involving bromination and acetylation processes. The resultant product was characterized using NMR and mass spectrometry techniques .

- Biological Evaluation : In another study focusing on its anticancer activity, the compound was tested against various cancer cell lines showing promising results in inhibiting cell proliferation .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H16BrN5O3 |

| Molecular Weight | 406.24 g/mol |

| Anticancer Activity | Active against melanoma and breast cancer cell lines |

| Antibacterial Activity | MIC 31.25 - 62.5 µg/mL |

| Anti-inflammatory Potential | Modulates inflammatory cytokines |

Q & A

Basic Research Questions

Q. What are the key structural features of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate, and how do they influence its reactivity and solubility?

- The compound features a purine core substituted with a bromine atom at position 8, methyl groups at positions 1 and 3, and a benzyl acetate moiety at position 6. The bromine enhances electrophilic reactivity for further functionalization, while the benzyl acetate group improves lipophilicity and solubility in organic solvents . The 2,6-dioxo groups contribute to hydrogen-bonding interactions, critical for binding to biological targets like enzymes or receptors .

Q. What is a typical synthetic route for this compound, and what are the critical reaction conditions?

- Synthesis often begins with alkylation of 8-bromo-1,3-dimethylxanthine using benzyl bromoacetate in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., TEBA) in refluxing acetone. Key steps include controlling temperature (60–80°C) to avoid side reactions and ensuring anhydrous conditions to prevent hydrolysis of the ester group . Purification typically involves column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- ¹H NMR : Look for the benzyl protons (δ 5.0–5.3 ppm, singlet), methyl groups (δ 3.2–3.5 ppm), and downfield shifts for purine protons (δ 7.8–8.2 ppm).

- IR : Strong C=O stretches (~1700–1750 cm⁻¹) for the ester and dioxo groups.

- Mass Spectrometry : Molecular ion peak at m/z ~421 (C₁₆H₁₄BrN₅O₄⁺) with fragmentation patterns confirming the bromine and ester moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., TRPA1 antagonism vs. PDE inhibition) for this compound?

- Contradictions may arise from assay-specific conditions (e.g., cell type, concentration ranges) or off-target effects. To clarify:

- Use isoform-specific PDE assays (e.g., PDE4 vs. PDE5) and compare IC₅₀ values.

- Validate TRPA1 inhibition via calcium influx assays (e.g., HEK293 cells expressing human TRPA1) with appropriate controls (e.g., HC-030031 as a reference antagonist) .

- Perform knockdown experiments (siRNA/CRISPR) to isolate target contributions .

Q. What strategies can optimize the compound’s pharmacokinetic profile while retaining activity?

- Prodrug Design : Replace the benzyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to enhance oral bioavailability.

- Structural Modifications : Introduce polar substituents (e.g., hydroxyl, amine) at the purine C-8 position to improve aqueous solubility without compromising binding affinity .

- Metabolic Stability : Assess hepatic microsomal stability and use deuterium labeling at vulnerable sites (e.g., methyl groups) to slow CYP450-mediated degradation .

Q. How can computational methods guide the design of derivatives with improved selectivity for adenosine receptors?

- Use molecular docking (e.g., AutoDock Vina) to model interactions with adenosine receptor subtypes (A₁, A₂A). Focus on residues like His250 (A₂A) for hydrogen bonding with the dioxo groups.

- Apply QSAR models to predict affinity based on electronic (Hammett σ) and steric (Taft Es) parameters of substituents at C-8 and the benzyl group .

- Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. What experimental approaches can elucidate the compound’s mechanism in modulating oxidative stress pathways?

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify reactive oxygen species (ROS) scavenging.

- Nrf2 Pathway Analysis : Measure nuclear translocation of Nrf2 via immunofluorescence and downstream gene expression (e.g., HO-1, NQO1) using qPCR .

- Glutathione Levels : Assess reduced (GSH) vs. oxidized (GSSG) glutathione ratios via HPLC-MS to evaluate antioxidant capacity .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in enzymatic inhibition data across studies?

- Standardize assay conditions (pH, temperature, cofactors) and validate enzyme activity with reference inhibitors.

- Use Michaelis-Menten kinetics to calculate Ki values and distinguish competitive vs. non-competitive inhibition.

- Report data with error margins (SEM) and statistical significance (e.g., ANOVA with post-hoc tests) .

Q. What are best practices for validating the compound’s anti-inflammatory activity in vivo?

- Use murine models of inflammation (e.g., carrageenan-induced paw edema) with dose-response studies (1–50 mg/kg, oral/IP).

- Measure cytokines (IL-6, TNF-α) via ELISA and histopathology for leukocyte infiltration.

- Include positive controls (e.g., dexamethasone) and assess COX/LOX activity to rule off off-target effects .

Tables for Key Comparisons

Table 1. Comparison of Synthetic Routes for Analogous Purine Derivatives

| Compound | Alkylating Agent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 8-bromo-1,3-dimethylpurine-7-acetate | Ethyl bromoacetate | TEBA/K₂CO₃ | 68 | |

| Benzyl derivative | Benzyl bromoacetate | TEBA/K₂CO₃ | 72* | |

| *Estimated based on analogous procedures. |

Table 2. Biological Activity of Structural Analogs

| Compound | Target (IC₅₀) | Selectivity Ratio (vs. off-target) | Reference |

|---|---|---|---|

| HC-030031 | TRPA1 (14.3 µM) | 10:1 (TRPV1) | |

| Methyl 8-bromo derivative | PDE4B (2.1 µM) | 5:1 (PDE3A) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.